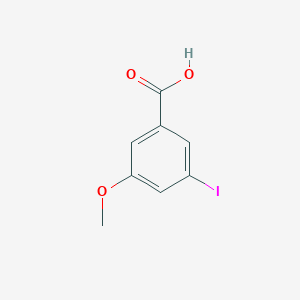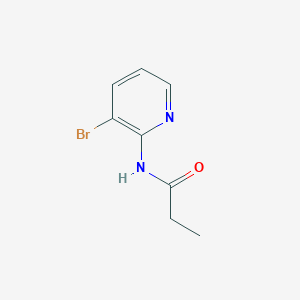
N-(3-bromopyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-bromopyridin-2-yl)propanamide” is a chemical compound with the molecular formula C8H9BrN2O . It is related to other compounds such as N-(4-bromopyridin-2-yl)propanamide and N-(5-Bromo-2-pyridinyl)propanamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involved the use of Fe2Ni-BDC bimetallic metal–organic frameworks for the synthesis of N-(pyridin-2-yl)-benzamides .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula C8H9BrN2O. It contains a bromopyridinyl group attached to a propanamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure and similar compounds. It likely has a molecular weight of approximately 229.08 .Applications De Recherche Scientifique
Synthesis and Molecular Structure
N-(3-bromopyridin-2-yl)propanamide has been explored in the synthesis of complex chemical structures. For instance, Kulai and Mallet-Ladeira (2016) synthesized a coumarin-based fluorescent ATRP initiator using a compound structurally similar to this compound. Their study included a detailed analysis of molecular structure using various spectroscopic techniques and X-ray diffraction, highlighting the compound's role in polymerization processes (Kulai & Mallet-Ladeira, 2016).
Cross Coupling and Catalysis
In a study by Han (2010), 3-bromopyridine, a related compound to this compound, was used in the synthesis of sulfonamides. The study demonstrated efficient cross-coupling catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, showing the potential of similar compounds in catalytic processes (Han, 2010).
Cyanation of Heteroaromatic Halides
Sakakibara et al. (1993) investigated the cyanation of 3-bromopyridine, catalyzed by nickel complexes. Their research revealed that compounds like this compound could play a role in the cyanation of various heteroaromatic halides, providing insights into their reactivity and potential applications in organic synthesis (Sakakibara et al., 1993).
Dual Inhibitory Potential
Deplano et al. (2021) synthesized a novel analogue of this compound, demonstrating its dual inhibitory action against FAAH and cyclooxygenase. This illustrates the potential therapeutic applications of such compounds in analgesic and anti-inflammatory treatments (Deplano et al., 2021).
Examination of Mechanisms in Organic Chemistry
Loones et al. (2007) explored the intramolecular amination of compounds related to this compound. This study provides valuable insights into the mechanisms of ring closure reactions and the roles of such compounds in complex organic synthesis processes (Loones et al., 2007).
Antimicrobial Activity
Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized derivatives of N-(naphthalen-1-yl)propanamide and evaluated their antimicrobial activity, indicating that similar compounds to this compound could be significant in developing new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Safety and Hazards
Orientations Futures
The future directions for “N-(3-bromopyridin-2-yl)propanamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their biological activities .
Propriétés
IUPAC Name |
N-(3-bromopyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-7(12)11-8-6(9)4-3-5-10-8/h3-5H,2H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBFERGNPPCOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)
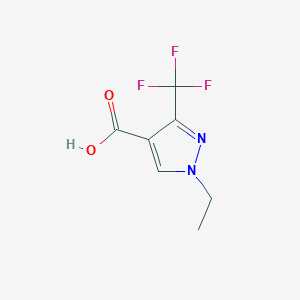
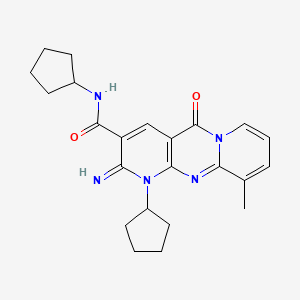
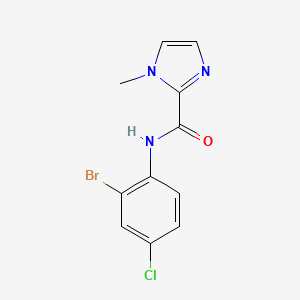
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2634529.png)
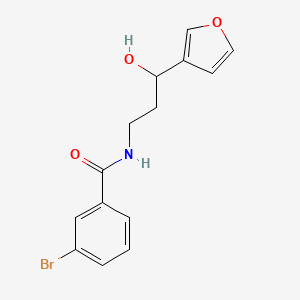
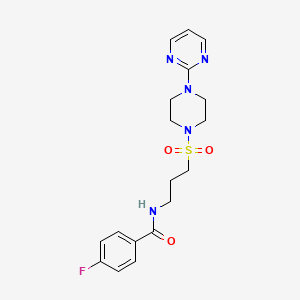
![N'-[5-tert-Butyl-3-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-propane-1,3-diamine](/img/structure/B2634536.png)

![2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2634538.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2634539.png)
![N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2634540.png)
